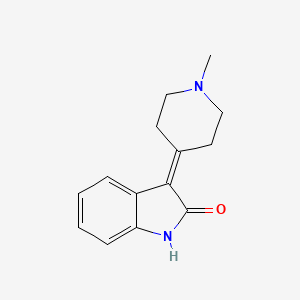

3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

説明

3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a useful research compound. Its molecular formula is C14H16N2O and its molecular weight is 228.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

The primary target of 3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is the 5-HT6 receptor (5-HT6R) . The 5-HT6R is a subtype of the serotonin receptor, which is a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems . They mediate both excitatory and inhibitory neurotransmission .

Mode of Action

This compound acts as an antagonist at the 5-HT6R . This action leads to an increase in the levels of other neurotransmitters such as glutamate and acetylcholine .

Biochemical Pathways

The antagonism of the 5-HT6R by this compound affects several biochemical pathways. It has been found to selectively increase glutamate and acetylcholine levels in the brain . These neurotransmitters are associated with learning and memory . Therefore, the compound may have potential effects on cognitive function .

Pharmacokinetics

It also exhibits excellent selectivity and no Cytochrome P450 liabilities, suggesting a favorable safety and tolerability profile .

Result of Action

The result of the action of this compound is an improvement in cognitive function in numerous animal models . This is due to the increased levels of glutamate and acetylcholine in the brain, which are associated with learning and memory .

Action Environment

The action of this compound is influenced by the environment within the central nervous system. The 5-HT6R is exclusively located in regions of the brain associated with learning and memory . Therefore, the compound’s action, efficacy, and stability may be influenced by factors that affect these brain regions, such as neuroinflammation, oxidative stress, and the presence of other neurotransmitters .

生化学分析

Biochemical Properties

3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with histamine H1 receptors, acting as an antagonist . This interaction blocks the actions of endogenous histamine, which is significant in the treatment of allergic reactions and asthma . Additionally, it stabilizes mast cells, preventing the release of inflammatory mediators .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the release of histamine from mast cells, thereby reducing inflammation . Furthermore, it affects gene expression by modulating the transcription of genes involved in inflammatory responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to histamine H1 receptors, blocking their activation by endogenous histamine . This binding prevents the downstream signaling that leads to allergic reactions. Additionally, it stabilizes mast cells, preventing the release of histamine and other inflammatory mediators . This dual action makes it a potent anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that it maintains its anti-inflammatory effects over extended periods, although the potency may diminish slightly . In vitro and in vivo studies have demonstrated that it continues to inhibit histamine release and reduce inflammation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively reduces inflammation without significant side effects . At higher doses, it can cause adverse effects such as sedation and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism . The compound’s metabolites are then excreted via the kidneys . These metabolic processes can affect the compound’s efficacy and duration of action.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in tissues with high histamine activity, such as the lungs and skin . This localization enhances its therapeutic effects in treating allergic reactions and asthma .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily found in the cytoplasm, where it interacts with histamine H1 receptors and mast cells . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy . This precise localization is essential for its role as an anti-inflammatory agent.

生物活性

3-(1-Methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one is a compound of significant interest in pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by various research findings and data tables.

The compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| IUPAC Name | 3-(1-methylpiperidin-4-ylidene)-1H-indol-2-one |

| Molecular Formula | C14H16N2O |

| CAS Number | 3358-79-0 |

| InChI Key | UFAGIJQAIDXHLM-UHFFFAOYSA-N |

This compound primarily acts as an antagonist at the 5-HT6 receptor (5-HT6R) . This receptor is implicated in cognitive processes and is predominantly located in brain regions associated with learning and memory. The antagonism leads to increased levels of neurotransmitters such as glutamate and acetylcholine , which are crucial for cognitive enhancement .

Cognitive Enhancement

Numerous studies have reported that this compound improves cognitive functions in various animal models. For instance, in rodent models, administration of the compound resulted in enhanced memory retention and learning capabilities .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties by modulating histamine H1 receptors. It has been shown to inhibit histamine release from mast cells, thereby reducing inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates excellent selectivity with no significant liabilities related to Cytochrome P450 enzymes. This suggests a favorable safety profile for potential therapeutic use.

Case Studies

A variety of studies have explored the biological activity of this compound:

- Cognitive Enhancement in Animal Models : Research demonstrated that low doses significantly improved cognitive function without notable side effects.

- Anti-inflammatory Activity : In vitro studies showed that the compound effectively reduced inflammatory markers in activated macrophages.

Dosage Effects

The effects of this compound vary with dosage:

科学的研究の応用

Neuropharmacology

The compound is primarily studied for its role as a 5-HT6 receptor antagonist , which has implications in neuropharmacology. Research indicates that antagonism at this receptor can lead to:

- Increased levels of glutamate and acetylcholine : These neurotransmitters are essential for cognitive functions such as learning and memory.

- Cognitive enhancement : Animal studies have shown that this compound improves cognitive function, making it a candidate for treating cognitive deficits associated with neurodegenerative diseases.

Anti-inflammatory Properties

3-(1-methylpiperidin-4-ylidene)-1,3-dihydro-2H-indol-2-one exhibits anti-inflammatory effects by:

- Inhibiting histamine release : The compound acts as an antagonist at histamine H1 receptors, thereby reducing inflammation in various cellular models.

- Modulating immune responses : Its ability to affect mast cell activity suggests potential applications in managing allergic reactions and inflammatory diseases.

Drug Development

The compound's favorable pharmacokinetic profile, including its selectivity and lack of Cytochrome P450 liabilities, positions it as a promising candidate in drug development:

- Potential therapeutic uses : It may be explored for developing treatments for conditions like Alzheimer's disease and other cognitive disorders due to its cognitive-enhancing properties .

- Safety and tolerability : The compound shows a favorable safety profile, which is critical in the early stages of drug development.

Molecular Mechanisms

Understanding the molecular mechanisms through which this compound operates is crucial for its application:

- Cell signaling pathways : It influences various cellular processes by modulating signaling pathways related to neurotransmission and inflammation.

- Metabolic pathways : The compound undergoes metabolic transformations primarily in the liver, which could affect its efficacy and safety profile in therapeutic applications.

Data Tables

| Study Focus | Findings |

|---|---|

| Cognitive Enhancement | Improved cognitive function in animal models; increased glutamate and acetylcholine levels. |

| Anti-inflammatory Effects | Inhibition of histamine release; modulation of mast cell activity. |

| Drug Development Potential | Favorable pharmacokinetics; potential treatment for cognitive deficits. |

Case Study 1: Cognitive Enhancement in Animal Models

In a series of experiments, researchers administered varying doses of this compound to rodent models exhibiting cognitive deficits. Results demonstrated significant improvements in learning tasks compared to control groups, attributed to enhanced neurotransmitter levels.

Case Study 2: Anti-inflammatory Applications

A study focused on the compound's effect on mast cells revealed that treatment with this compound significantly reduced histamine release upon allergen exposure. This suggests potential therapeutic applications in allergic responses and chronic inflammatory conditions.

特性

IUPAC Name |

3-(1-methylpiperidin-4-ylidene)-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-16-8-6-10(7-9-16)13-11-4-2-3-5-12(11)15-14(13)17/h2-5H,6-9H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAGIJQAIDXHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3NC2=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。